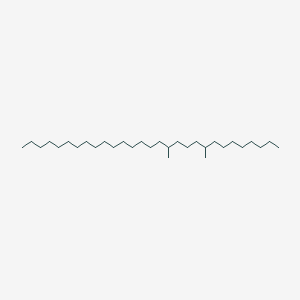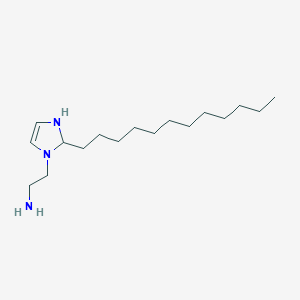
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various methods. One common method involves the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Another method involves the use of alpha-halo ketones and primary amines. In this case, dodecylamine reacts with an alpha-halo ketone, followed by cyclization to form the imidazole ring. The reaction conditions may include the use of a base, such as sodium hydroxide, and a suitable solvent, such as methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The dodecyl chain can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and exert its effects.
Comparación Con Compuestos Similares
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar structure but with a longer alkyl chain.
2-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the dodecyl chain, resulting in different lipophilicity and biological activity.
2-(2-Chloroquinolin-3-yl)methylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl: Contains additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the imidazole ring and the dodecyl chain, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
65319-66-6 |
|---|---|
Fórmula molecular |
C17H35N3 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
2-(2-dodecyl-1,2-dihydroimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-17-19-14-16-20(17)15-13-18/h14,16-17,19H,2-13,15,18H2,1H3 |
Clave InChI |
BJVSOVCGRUTWJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1NC=CN1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

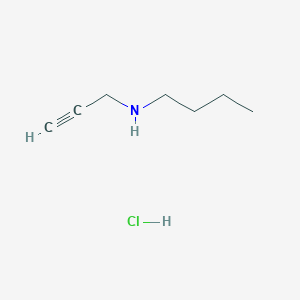
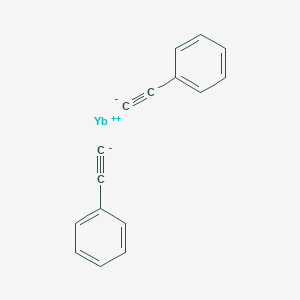

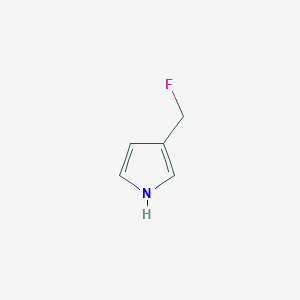
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
